molecular formula C10H18N2O4 B14211238 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole CAS No. 798571-72-9

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole

Katalognummer: B14211238
CAS-Nummer: 798571-72-9
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: SETLTLLMTASGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 2,3-bis(methoxymethoxy)propyl group

Vorbereitungsmethoden

The synthesis of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The starting material, 2,3-dihydroxypropyl, is protected using methoxymethyl chloride to form 2,3-bis(methoxymethoxy)propyl.

    Imidazole Formation: The protected intermediate is then reacted with imidazole under basic conditions to form the desired product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole can be compared with similar compounds such as:

    2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: This compound also features methoxymethoxy groups but differs in its aromatic structure.

    1-Methoxy-2-propanol: A simpler compound with a single methoxymethoxy group, used as a solvent in various applications.

The uniqueness of this compound lies in its combination of the imidazole ring and the 2,3-bis(methoxymethoxy)propyl group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

798571-72-9

Molekularformel

C10H18N2O4

Molekulargewicht

230.26 g/mol

IUPAC-Name

1-[2,3-bis(methoxymethoxy)propyl]imidazole

InChI

InChI=1S/C10H18N2O4/c1-13-8-15-6-10(16-9-14-2)5-12-4-3-11-7-12/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI-Schlüssel

SETLTLLMTASGSB-UHFFFAOYSA-N

Kanonische SMILES

COCOCC(CN1C=CN=C1)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.